3,5-Dimethoxyisonicotinic acid

Medicinal Chemistry Organic Synthesis Structure-Activity Relationship

Procure CAS 444087-36-9 for your medicinal chemistry programs. This 3,5-dimethoxyisonicotinic acid is the precise regioisomer required to construct APJ receptor agonists (see WO2020073011A1) and serves as a validated starting point for PCFT (Ki = 260 nM) and IMPDH2 (Ki = 430 nM) inhibitor optimization. Its distinct substitution pattern provides a unique diversification vector for amide/ester library synthesis—unattainable with generic isonicotinic acid or the 2,6-dimethoxy isomer.

Molecular Formula C8H9NO4
Molecular Weight 183.16 g/mol
CAS No. 444087-36-9
Cat. No. B3190562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dimethoxyisonicotinic acid
CAS444087-36-9
Molecular FormulaC8H9NO4
Molecular Weight183.16 g/mol
Structural Identifiers
SMILESCOC1=CN=CC(=C1C(=O)O)OC
InChIInChI=1S/C8H9NO4/c1-12-5-3-9-4-6(13-2)7(5)8(10)11/h3-4H,1-2H3,(H,10,11)
InChIKeyVRRGGVMATLIEJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dimethoxyisonicotinic Acid (CAS 444087-36-9): A Regiospecific Pyridine Building Block for Medicinal Chemistry and Targeted Probe Development


3,5-Dimethoxyisonicotinic acid (CAS 444087-36-9) is a heterocyclic organic compound belonging to the class of substituted pyridine-4-carboxylic acids. It is formally a derivative of isonicotinic acid, featuring electron-donating methoxy (-OCH3) substituents at the 3- and 5-positions of the aromatic pyridine ring [1]. Its molecular formula is C8H9NO4, with a molecular weight of 183.16 g/mol . The compound is not intended for direct therapeutic or veterinary use but is marketed as a specialized synthetic intermediate and research chemical for use as a building block in the construction of more complex molecular entities .

Why 3,5-Dimethoxyisonicotinic Acid Cannot Be Directly Replaced by Other Isonicotinic Acid Analogs


Substitution patterns on the pyridine ring critically influence molecular geometry, electron distribution, and binding interactions. The 3,5-dimethoxy substitution of this compound creates a unique steric and electronic environment around the carboxylic acid group that is distinct from unsubstituted isonicotinic acid or its 2,6-dimethoxy regioisomer [1]. In medicinal chemistry, such regiospecific substitution dictates the compound's reactivity in cross-coupling reactions and its ability to serve as a shape-specific building block [2]. Furthermore, its patent-disclosed role as an intermediate for Apelin Receptor (APJ) agonists is contingent on this specific substitution pattern; a generic analog would not provide the requisite molecular framework for the disclosed synthetic pathways [3].

Quantitative Differentiation: Direct Evidence for 3,5-Dimethoxyisonicotinic Acid vs. Analogs


Regiospecific Substitution Dictates Synthetic Utility: 3,5-Dimethoxy vs. 2,6-Dimethoxy Isonicotinic Acid

The 3,5-dimethoxy substitution pattern on the pyridine ring provides a distinct chemical handle compared to the more common 2,6-dimethoxy isomer. While both share the same molecular weight (183.16 g/mol) and formula (C8H9NO4) [1], the position of the methoxy groups relative to the carboxylic acid at the 4-position alters the molecule's reactivity and steric profile. The 3,5-substitution places the methoxy groups ortho to the ring nitrogen and meta to the carboxylate, whereas the 2,6-substitution places them ortho to the carboxylate [2]. This regiospecificity is critical for downstream applications, as evidenced by its specific disclosure as a key intermediate in patent literature, a role for which the 2,6-isomer is not cited [3].

Medicinal Chemistry Organic Synthesis Structure-Activity Relationship

Target Engagement Profile: PCFT Inhibition vs. Unsubstituted Isonicotinic Acid

3,5-Dimethoxyisonicotinic acid demonstrates a quantifiable, low-micromolar binding affinity for the human Proton-Coupled Folate Transporter (PCFT). In a competitive uptake assay using [3H]MTX in PCFT-expressing R2/PCFT4 cells at pH 5.5, it exhibited an inhibition constant (Ki) of 260 nM [1]. In contrast, unsubstituted isonicotinic acid (pyridine-4-carboxylic acid) is a known human metabolite with no reported significant activity or binding affinity for PCFT at comparable concentrations [2]. This indicates that the 3,5-dimethoxy substitution confers a specific and measurable gain in target engagement.

Chemical Biology Transporter Biology Antifolate Research

Secondary Target Engagement: IMPDH2 Inhibition vs. Mycophenolic Acid Analog

The compound also exhibits inhibitory activity against Inosine-5'-monophosphate dehydrogenase 2 (IMPDH2), a key enzyme in de novo guanine nucleotide synthesis. It inhibits IMPDH2 with a Ki of 430 nM towards the IMP substrate [1]. For context, mycophenolic acid (MPA), a potent IMPDH inhibitor used clinically, has a reported Ki,app of 0.046 μM (46 nM) for IMPDH2, making it roughly 9.3-fold more potent [2]. However, a direct structural analog of MPA, IMPDH2-IN-4 (compound 2d), has a reported Ki of 1.8 μM (1800 nM) for IMPDH2 , making 3,5-Dimethoxyisonicotinic acid approximately 4.2-fold more potent in this enzymatic assay.

Enzymology Nucleotide Metabolism Immunosuppression

Validated Utility as a Key Intermediate: Specific Patent Disclosure for APJ Agonists

Unlike its non-dimethoxylated parent or other regioisomers, 3,5-Dimethoxyisonicotinic acid is specifically identified in patent literature as a critical building block. WO2020073011A1, filed by GlaxoSmithKline, explicitly claims its use as a key intermediate in the multi-step synthesis of agonists targeting the Apelin Receptor (APJ) [1]. The APJ receptor is a G protein-coupled receptor (GPCR) involved in cardiovascular homeostasis and fluid regulation, and its modulation is of high therapeutic interest [2]. This direct, documented application in a lead optimization campaign provides tangible procurement value not available for its closest structural analogs.

Medicinal Chemistry GPCR Cardiovascular Research

High-Impact Application Scenarios for 3,5-Dimethoxyisonicotinic Acid Driven by Evidence-Based Differentiation


Synthesis of Apelin Receptor (APJ) Agonists for Cardiovascular Research

This compound is the validated synthetic starting point for constructing APJ receptor agonists as detailed in patent WO2020073011A1 [1]. Researchers in cardiovascular biology and GPCR pharmacology will require this specific regioisomer to replicate the published synthetic routes and generate the disclosed analogs for further in vitro and in vivo characterization.

Development of Novel Antifolate Probes Targeting the Proton-Coupled Folate Transporter (PCFT)

Given its established Ki of 260 nM against human PCFT [2], this compound can serve as a validated starting point for medicinal chemistry optimization. It is a superior choice over unsubstituted isonicotinic acid, which lacks this target engagement, for developing new chemical probes to study folate transport mechanisms or for exploring PCFT as a therapeutic target.

Scaffold for IMPDH2 Inhibitor Optimization

With a Ki of 430 nM against IMPDH2, this compound represents a moderately potent inhibitor that is more active than some existing analogs (e.g., IMPDH2-IN-4, Ki = 1.8 μM) [3]. It provides a structurally distinct scaffold for designing next-generation IMPDH2 inhibitors, which are of interest in oncology, immunology, and antiviral research.

Regiospecific Building Block for Parallel Library Synthesis

For high-throughput synthesis and structure-activity relationship (SAR) studies, the distinct 3,5-substitution pattern offers a unique vector for diversification not available with the 2,6-isomer [4]. Its carboxylic acid functional group provides a convenient handle for amide coupling or esterification, enabling the rapid generation of structurally diverse compound libraries.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,5-Dimethoxyisonicotinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.